

An In-depth Technical Guide on 2,4,4-Trimethylpent-2-enoyl-CoA

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Compound of Interest

Compound Name: **2,4,4-Trimethylpent-2-enoyl-CoA**

Cat. No.: **B15546022**

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Disclaimer: Information regarding the specific molecule **2,4,4-Trimethylpent-2-enoyl-CoA** is not readily available in existing scientific literature. This guide is a predictive overview based on the established principles of organic chemistry, biochemistry, and data from structurally analogous compounds. All properties and pathways described herein are theoretical and await experimental validation.

Introduction

2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain unsaturated acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the catabolism of amino acids.^{[1][2][3]} The unique branched structure of the 2,4,4-trimethylpent-2-enoyl moiety suggests its potential involvement in specialized metabolic pathways, possibly related to the degradation of branched-chain amino acids or the synthesis of complex lipids. This document aims to provide a comprehensive theoretical framework for the structure, properties, and potential biological significance of **2,4,4-Trimethylpent-2-enoyl-CoA**, alongside generalized experimental protocols for its study.

Chemical Structure and Properties

The structure of **2,4,4-Trimethylpent-2-enoyl-CoA** is characterized by a 2,4,4-trimethylpent-2-enoyl acid molecule linked to Coenzyme A via a high-energy thioester bond.^{[4][5]}

Predicted Physicochemical Properties

Quantitative data for **2,4,4-Trimethylpent-2-enoyl-CoA** is not available. The following table presents predicted properties based on its constituent parts and data from similar molecules.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₂₉ H ₄₈ N ₇ O ₁₇ P ₃ S	Based on the combination of 2,4,4-trimethylpent-2-enoic acid (C ₈ H ₁₄ O ₂) and Coenzyme A (C ₂₁ H ₃₆ N ₇ O ₁₆ P ₃ S) with the removal of a water molecule.
Molecular Weight	~895.7 g/mol	Calculated from the predicted molecular formula.
Solubility	Likely soluble in aqueous solutions	The Coenzyme A moiety imparts significant polarity and water solubility. ^[6]
Stability	Unstable in aqueous solutions, particularly at non-neutral pH	Thioester bonds are susceptible to hydrolysis. ^{[5][7]}

Structural Diagram

The chemical structure of **2,4,4-Trimethylpent-2-enoyl-CoA** is depicted below.

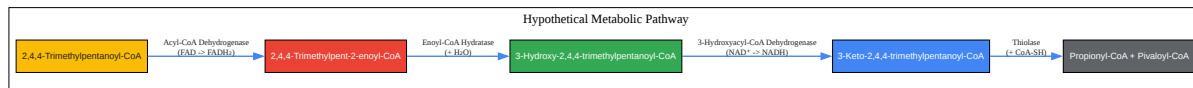
Figure 1: Chemical structure of **2,4,4-Trimethylpent-2-enoyl-CoA**.

Hypothetical Biological Role and Signaling Pathways

Given the absence of direct evidence, the biological role of **2,4,4-Trimethylpent-2-enoyl-CoA** can be hypothesized based on the metabolism of other branched-chain acyl-CoAs. These are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.^{[8][9]}

Proposed Metabolic Pathway

2,4,4-Trimethylpent-2-enoyl-CoA could be an intermediate in a catabolic pathway. A plausible, though hypothetical, pathway could involve its formation from a corresponding saturated acyl-CoA through the action of an acyl-CoA dehydrogenase.[10][11] Subsequently, it could be hydrated by an enoyl-CoA hydratase, further oxidized, and eventually cleaved to yield smaller acyl-CoA units that can enter central metabolism.



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Figure 2: A hypothetical metabolic pathway involving **2,4,4-Trimethylpent-2-enoyl-CoA**.

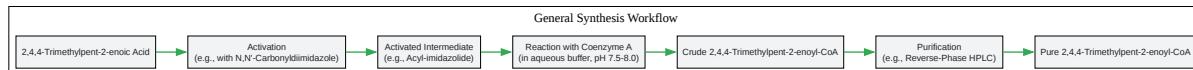
Experimental Protocols

The study of **2,4,4-Trimethylpent-2-enoyl-CoA** would require its synthesis and subsequent characterization using various analytical techniques.

General Synthesis of Acyl-CoA Esters

A common method for synthesizing acyl-CoA esters involves the activation of the corresponding carboxylic acid (2,4,4-trimethylpent-2-enoic acid) and subsequent reaction with Coenzyme A.

Workflow for Synthesis:



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Figure 3: A generalized workflow for the chemical synthesis of **2,4,4-Trimethylpent-2-enoyl-CoA**.

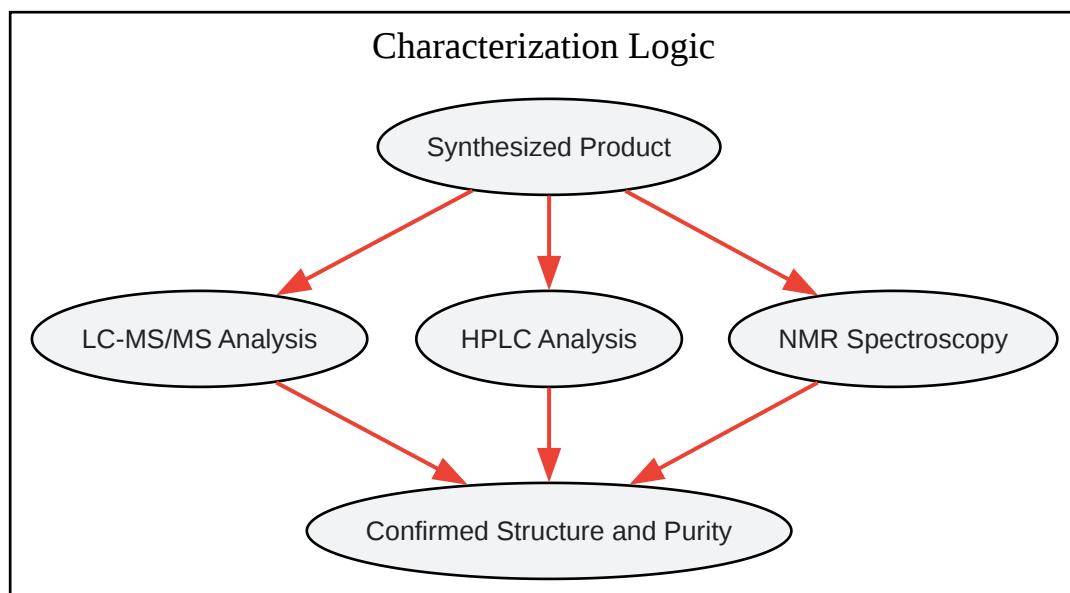
Analytical Characterization

The characterization of synthesized **2,4,4-Trimethylpent-2-enoyl-CoA** would be crucial to confirm its identity and purity.

Methodologies:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.[1][2][7][12] The fragmentation pattern in the MS/MS spectrum would provide structural confirmation.
- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine moiety of CoA) can be used for purification and quantification.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would provide detailed structural information, confirming the connectivity of the atoms in the molecule.

Logical Relationship for Characterization:



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Figure 4: Logical flow for the structural and purity confirmation of **2,4,4-Trimethylpent-2-enoyl-CoA**.

Conclusion

While **2,4,4-Trimethylpent-2-enoyl-CoA** remains a hypothetical molecule within the scientific literature, this guide provides a robust theoretical foundation for its structure, potential properties, and biological relevance. The proposed metabolic pathways and experimental protocols, based on well-established knowledge of similar compounds, offer a roadmap for future research into this and other novel branched-chain acyl-CoA molecules. Such investigations will be instrumental in expanding our understanding of the intricate network of metabolic pathways that govern cellular function.

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